molecular formula C8H8BrN B1520219 2-Bromo-6-cyclopropylpyridine CAS No. 1086381-26-1

2-Bromo-6-cyclopropylpyridine

Cat. No.: B1520219
CAS No.: 1086381-26-1
M. Wt: 198.06 g/mol
InChI Key: ZVQSZDKUCGKHQL-UHFFFAOYSA-N
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Description

“2-Bromo-6-cyclopropylpyridine” is a chemical compound with the molecular formula C8H8BrN . It has a molecular weight of 198.06 and is used as a building block in research .


Synthesis Analysis

The synthesis of bromocyclopropylpyridines, including this compound, has been achieved via the Sandmeyer reaction . The procedure involves the treatment of 2,6-dibromopyridine with cyclopropylboronic acid, Cs2CO3, Pd(PPh3)4, and 1,4-dioxane under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 0-8 °C .

Scientific Research Applications

Synthesis of Bioactive Compounds

2-Bromo-6-cyclopropylpyridine is instrumental in synthesizing 2-aminopyridines, compounds central to bioactive natural products, medicinally important compounds, and organic materials. Its reactivity facilitates efficient and flexible synthesis methods, opening avenues for creating diverse bioactive molecules through C-C cross-coupling reactions. This compound's utility underscores its significance in accessing 2-aminopyridines, crucial for developing pharmaceuticals and organic materials (Bolliger, Oberholzer, & Frech, 2011).

Multicomponent Chemistry

The derivative 2-bromo-6-isocyanopyridine exemplifies the compound's adaptability in multicomponent chemistry, serving as a universal convertible isocyanide. Its stability and synthetic efficiency make it an optimal reagent, facilitating the synthesis of complex molecules, including potent opioids, through an efficient, two-step process (van der Heijden, Jong, Ruijter, & Orru, 2016).

Electrocatalysis and Sustainable Chemistry

In the realm of green chemistry, this compound derivatives participate in electrocatalytic carboxylation reactions with CO2, demonstrating the compound's role in sustainable synthesis approaches. This process, conducted in ionic liquids, exemplifies an eco-friendly method to synthesize valuable carboxylic acids, showcasing the compound's contribution to advancing sustainable chemical practices (Feng, Huang, Liu, & Wang, 2010).

Advanced Material Synthesis

The synthesis of bromocyclopropylpyridines via the Sandmeyer reaction, utilizing aminocyclopropylpyridines as precursors, highlights the compound's utility in material science. These reactions produce bromo and chlorocyclopropylpyridines, serving as building blocks for creating advanced materials and chemical intermediates, further underscoring the broad applicability of this compound in synthesizing novel materials (Striela et al., 2017).

Properties

IUPAC Name

2-bromo-6-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQSZDKUCGKHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671693
Record name 2-Bromo-6-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086381-26-1
Record name 2-Bromo-6-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-cyclopropylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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